Cupric p-phenolsulfonate

Description

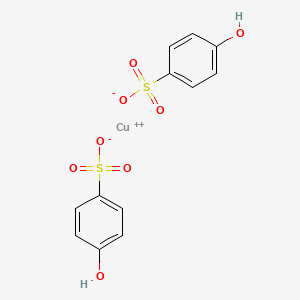

Cupric p-phenolsulfonate (chemical formula: C₆H₅O₃S·Cu) is a copper salt derived from p-phenolsulfonic acid. Its sulfonate group (-SO₃⁻) enhances stability and solubility compared to non-sulfonated copper salts, making it suitable for specialized reactions or formulations .

Properties

CAS No. |

547-56-8 |

|---|---|

Molecular Formula |

C12H10CuO8S2 |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

copper;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

VKUSBGMTLPOBET-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.

In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.

Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.

Scientific Research Applications

Cupric p-phenolsulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in esterification reactions and as a reagent in various organic synthesis processes.

Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.

Medicine: this compound is investigated for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .

In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.

Comparison with Similar Compounds

Table 1: Key Properties of Cupric Salts

*Inferred from sulfonate analogs (e.g., p-coumaric acid sulfate ).

Key Differences :

- Solubility: Cupric nitrate exhibits the highest aqueous solubility, while this compound’s sulfonate group likely enhances solubility compared to non-sulfonated salts like CuO .

- Reactivity: Cupric chloride demonstrates unique desulfurization capabilities in coal processing, forming mercaptans and benzaldehyde derivatives at high temperatures . In contrast, sulfonates like this compound may participate in electrophilic substitution or polymerization due to the aromatic sulfonate moiety.

Environmental and Health Impacts

Table 2: Regulatory and Environmental Profiles

*Assumed due to lack of specific data; sulfonate analogs may require evaluation under PFOS alternative guidelines .

Key Findings :

- Cupric Sulfate : Linked to polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) contamination via industrial supply chains, posing risks to human health through bioaccumulation .

- Fluorinated alternatives to PFOS, for example, require rigorous assessment for POPs (Persistent Organic Pollutants) traits . This compound’s environmental fate remains understudied but warrants caution due to structural similarities.

Biological Activity

Cupric p-phenolsulfonate is a copper complex that has been studied for its biological activities, particularly its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the coordination of copper ions (Cu²⁺) with p-phenolsulfonate ligands. This coordination can influence the compound's solubility, stability, and reactivity, which are crucial for its biological applications. The synthesis of this compound typically involves reacting copper(II) salts with p-phenolsulfonic acid under controlled conditions to form a stable complex.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. The compound has shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 17 |

| Bacillus subtilis | 20 |

This data suggests that this compound exhibits broad-spectrum antimicrobial activity, making it a potential candidate for use in healthcare settings to reduce infection rates.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Antioxidants are essential for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

Research Findings on Antioxidant Capacity

Research has shown that this compound can scavenge free radicals effectively. The total antioxidant capacity (TAC) was measured using various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized in the table below:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results indicate that this compound possesses significant antioxidant potential, which may contribute to its protective effects in biological systems.

The biological activities of this compound can be attributed to several mechanisms:

- Metal Ion Release : The release of copper ions can disrupt microbial cell membranes and interfere with metabolic processes.

- Reactive Oxygen Species (ROS) Generation : Cu²⁺ ions can catalyze reactions that produce ROS, leading to oxidative damage in microbial cells.

- Scavenging Activity : The phenolic component of the compound can directly scavenge free radicals, reducing oxidative stress.

Safety and Biocompatibility

While this compound exhibits promising biological activity, its safety profile is also crucial for potential applications. Studies have indicated that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity towards human cells. For instance, in vitro assays conducted on human fibroblast cell lines showed high cell viability even at elevated concentrations of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing cupric p-phenolsulfonate’s structural and chemical properties?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonate and phenolic moieties), and UV-Vis spectroscopy to assess copper ion coordination. High-performance liquid chromatography (HPLC) can quantify purity by separating unreacted precursors or byproducts .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer : Standardize reaction parameters (e.g., molar ratios of p-phenolsulfonic acid to copper salts, pH, temperature) and document deviations. Use inert atmospheres to prevent oxidation of phenolic groups. Post-synthesis, employ recrystallization or column chromatography for purification, validated via mass spectrometry .

Q. What are the key considerations for conducting a literature review on this compound’s applications in environmental or biochemical contexts?

- Methodological Answer : Prioritize peer-reviewed journals indexed in databases like PubMed or Web of Science. Use keywords such as “this compound adsorption,” “antioxidant capacity,” or “coordination chemistry.” Google Scholar’s citation ranking helps identify seminal studies .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound’s adsorption efficiency in wastewater treatment studies?

- Methodological Answer : Design a Box-Behnken or central composite model to evaluate factors like pH (3–7), adsorbent dosage (0.5–2.0 g/L), and contact time (10–60 min). Measure responses (e.g., % removal of heavy metals) and fit data to a second-order polynomial equation. Validate models with ANOVA and lack-of-fit tests .

Q. What strategies resolve contradictions in reported adsorption capacities of this compound across studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., ionic strength, competing ions). Replicate experiments under standardized conditions (e.g., 1.0 mg/dm³ initial concentration, 48-hour exposure) and compare with reference adsorbents like zeolite or anthracite . Use sensitivity analysis to rank influential parameters .

Q. How do researchers ensure rigor in analyzing this compound’s antioxidant activity using CUPRAC (cupric ion-reducing antioxidant capacity) assays?

- Methodological Answer : Calibrate assays with ascorbic acid equivalents and control for temperature (25–37°C) and incubation time (30–60 min). Validate results via triplicate measurements and statistical tools (e.g., Tukey’s HSD test). Address interference from non-phenolic reductants via HPLC-coupled assays .

Q. What frameworks guide the integration of this compound into multidisciplinary studies (e.g., environmental chemistry and pharmacology)?

- Methodological Answer : Adopt the PICOT framework to structure research questions:

- P opulation: Target systems (e.g., aqueous solutions, biological membranes).

- I ntervention: Application (e.g., heavy metal sequestration, radical scavenging).

- C omparison: Reference compounds (e.g., EDTA, quercetin).

- O utcome: Measured endpoints (e.g., adsorption capacity, IC₅₀ values).

- T ime: Experimental duration (e.g., acute vs. chronic exposure) .

Data Management and Reporting

Q. How should researchers document contradictory findings in this compound studies for peer-reviewed publications?

- Methodological Answer : Dedicate a subsection in the discussion to conflicting data, contextualizing variables (e.g., pH, matrix complexity). Use funnel plots or sensitivity analyses to assess bias. Acknowledge limitations and propose follow-up experiments (e.g., synchrotron studies for copper speciation) .

Q. What are best practices for archiving raw data from this compound experiments to ensure reproducibility?

- Methodological Answer : Deposit datasets in repositories like Zenodo or Figshare with metadata (e.g., instrument settings, calibration curves). Include appendices with NMR/XRD spectra and statistical code (R or Python scripts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.